molecular formula C5H3ClN4 B3330007 6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 65528-29-2

6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3330007
CAS No.: 65528-29-2
M. Wt: 154.56 g/mol
InChI Key: WPTDJONGJVFDDP-UHFFFAOYSA-N
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Description

6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a key synthetic intermediate in the development of novel bioactive molecules for pharmaceutical and materials science research. The [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold is a privileged structure in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets . This compound is primarily valued for its role in the synthesis of more complex derivatives with significant research applications. A major area of investigation is in anticancer research, where TP-based compounds have demonstrated potent activity by acting as tubulin polymerization promoters with a unique mechanism that is non-competitive with paclitaxel but inhibits vinca alkaloid binding . Furthermore, novel TP derivatives have been shown to kill gastric cancer cells by inducing mitochondrial pathway-dependent apoptosis and causing G2/M phase cell cycle arrest . In antiviral research, particularly against influenza, the TP core structure has been utilized to develop inhibitors of the viral RNA-dependent RNA polymerase (RdRP) by disrupting the protein-protein interaction between its PA and PB1 subunits . Beyond biomedical applications, TP derivatives have also been explored as effective corrosion inhibitors for copper in chloride environments, with studies indicating protection levels exceeding 80% through the formation of self-organizing protective layers on the metal surface . The reactive chloro group at the 6-position makes this compound an excellent building block for further functionalization via nucleophilic substitution reactions, facilitating the exploration of structure-activity relationships (SAR) . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-1-7-5-8-3-9-10(5)2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTDJONGJVFDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC=NN21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Reaction Chemistry Of 1 2 3 Triazolo 1,5 a Pyrimidine Derivatives

Foundational Cyclocondensation Reactions for themdpi.comresearchgate.netnih.govTriazolo[1,5-a]pyrimidine Core Synthesis

The construction of the fused mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine ring system is predominantly achieved through two strategic approaches: building the pyrimidine (B1678525) ring onto a pre-existing triazole (annulation) or vice-versa.

A prevalent and highly versatile method for assembling the mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-amino-1,2,4-triazole and a suitable three-carbon, 1,3-bifunctional electrophile. nih.govresearchgate.netresearchgate.net This approach is widely adopted due to the commercial availability of a diverse array of starting materials for both components.

The most common 1,3-bifunctional precursors include β-dicarbonyl compounds (like acetylacetone (B45752) and its derivatives), α,β-unsaturated ketones, and esters of 3-oxocarboxylic acids. nih.govresearchgate.netnih.govnih.gov The reaction typically proceeds by an initial nucleophilic attack of the exocyclic amino group of the triazole onto one of the electrophilic centers of the 1,3-synthon, followed by an intramolecular cyclization and subsequent dehydration to yield the fused aromatic system.

For instance, the reaction of 3,5-diamino-1,2,4-triazole with β-diketones such as 1-phenylbutane-1,3-dione has been used to prepare 2-amino- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine intermediates. nih.gov Similarly, multicomponent reactions, which are a cornerstone of modern synthetic efficiency, often employ this fundamental transformation. A Biginelli-like three-component reaction involving a 3-amino-1,2,4-triazole derivative, an aldehyde (like 4-chlorobenzaldehyde), and a β-dicarbonyl compound (such as acetylacetone or ethyl acetoacetate) can produce highly substituted mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidines in a single step. nih.govrsc.org

An alternative strategy for constructing the mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold involves the annulation of the triazole ring onto a pyrimidine precursor. nih.gov This is often accomplished by starting with a hydrazinylpyrimidine derivative. The cyclocondensation of a hydrazinylpyrimidine with a one-carbon carbonyl compound, followed by a Dimroth rearrangement of the initially formed mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyrimidine isomer under acidic conditions, yields the more thermodynamically stable mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine. nih.gov Another approach involves the oxidative cyclization of pyrimidin-2-yl-amidines to form the fused triazole ring. nih.gov

Targeted Synthesis of Chlorinatedmdpi.comresearchgate.netnih.govTriazolo[1,5-a]pyrimidine Scaffolds

The introduction of a chlorine atom onto the pyrimidine ring, specifically creating compounds like 6-Chloro- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine, is a key transformation. The chloro-substituent serves as a versatile synthetic handle, enabling further functionalization through nucleophilic substitution reactions.

Direct regioselective halogenation of an unsubstituted mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine ring at the 6-position is challenging due to the potential for multiple reactive sites on the electron-deficient pyrimidine ring. Therefore, the most common and reliable strategy for introducing a chlorine atom at a specific position, such as C6, is not direct chlorination but rather the chemical modification of a pre-functionalized precursor. This typically involves the conversion of a hydroxyl or oxo group at the desired position. The synthesis is designed to place a leaving group precursor (the oxo group) at the 6-position, which is then converted to the chloride.

The targeted synthesis of chlorinated mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidines is most effectively achieved through the derivatization of precursor compounds, namely the corresponding mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidinones (which exist in equilibrium with their hydroxy tautomers). These precursors are readily synthesized via the cyclocondensation methods described in section 2.1.1, using appropriate malonic acid derivatives or related synthons.

The conversion of the oxo group of the triazolopyrimidinone (B1258933) to a chloro group is a standard transformation in heterocyclic chemistry. This is typically accomplished by treatment with a strong chlorinating agent. A widely used reagent for this purpose is phosphorus oxychloride (POCl₃), often used at reflux temperatures. For example, the synthesis of 7-Chloro-2-(3-chloropropyl)-5-methyl- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine was successfully achieved by heating the corresponding 2-(3-chloropropyl)-5-methyl- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-7-one precursor with phosphorus oxychloride. mdpi.com This reaction proceeds by converting the pyrimidinone into a reactive phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion to yield the final chlorinated product. This method is generally applicable for the synthesis of 6-chloro derivatives from the corresponding 6-oxo precursors.

Modern Synthetic Techniques inmdpi.comresearchgate.netnih.govTriazolo[1,5-a]pyrimidine Functionalization

In recent years, synthetic chemists have increasingly adopted modern techniques to improve the efficiency, yield, and environmental footprint of mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.commdpi.com In the context of triazolopyrimidine synthesis, microwave heating can dramatically reduce reaction times from many hours under conventional heating to just a few minutes, while often simultaneously increasing product yields. nih.govrsisinternational.orgresearchgate.net For example, the three-component condensation of 5-(methylthio)-2H-1,2,4-triazol-3-amine, a β-diketone, and an aromatic aldehyde can be completed in 10-15 minutes under microwave irradiation at 120 °C to produce the desired triazolopyrimidine. rsisinternational.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates the structural features of each starting material. researchgate.netnih.gov The synthesis of the mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine skeleton is well-suited to MCR strategies, such as the Biginelli-like reaction previously mentioned. researchgate.netnih.gov

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic protocols. This includes the use of greener solvents like water-ethanol mixtures and biodegradable, non-toxic catalysts. researchgate.netrsc.org Notably, one-pot syntheses of mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives have been successfully carried out using lemon juice as a natural, mild acidic catalyst. nih.govrsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient production of heterocyclic compounds, including researchgate.netrsisinternational.orgnih.govtriazolo[1,5-a]pyrimidine derivatives. rsisinternational.org This technique offers significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved product yields, and cleaner reaction profiles. rsisinternational.orgnih.gov The rapid heating and high temperatures achieved in sealed microwave reactors can accelerate reaction rates, often completing transformations in minutes that would otherwise require hours. nih.gov

For instance, a variety of researchgate.netrsisinternational.orgnih.govtriazolo[1,5-a]pyrimidines have been successfully synthesized under microwave irradiation. One approach involves the reaction of 3-amino-1,2,4-triazole with various 1,3-bifunctional synthons. researchgate.net In a specific example, the microwave-assisted synthesis of novel 1,2,4-triazolo[4,3-a]pyridine derivatives, a structurally related class of compounds, was achieved in high yields from 2,3-dichloropyridine (B146566) and hydrazine (B178648) hydrate. tubitak.gov.trresearchgate.net This method highlights the facile work-up and environmentally friendly nature of microwave-assisted synthesis. tubitak.gov.trresearchgate.net Another study demonstrated the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines by reacting 5-(methylthio)-2H-1,2,4-triazol-3-amine with a dione (B5365651) and an aromatic aldehyde in ethanol (B145695) under microwave conditions at 120 °C for a short duration of 10-15 minutes. rsisinternational.org Similarly, a catalyst-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines has been established using microwave irradiation, showcasing the broad substrate scope and good functional group tolerance of this technology. mdpi.com

The efficiency of microwave-assisted synthesis is further exemplified by the preparation of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives, where the reaction time was reduced to 33–90 seconds with an 82% yield, compared to several hours required by conventional methods. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.net This includes the use of green solvents like water, solvent-free reaction conditions, and the application of environmentally benign catalysts. researchgate.netrsc.org

A notable example is the synthesis of researchgate.netrsisinternational.orgnih.govtriazolo[1,5-a]pyrimidine derivatives through a three-component reaction using lemon juice as a natural acidic catalyst in a water-ethanol mixture. rsc.org This approach not only provides good to excellent yields but also adheres to green chemistry principles by utilizing a renewable resource and an environmentally safe solvent system. rsc.org Another green method involves the one-pot condensation of 2-aminobenzimidazole, aldehydes, and malononitrile (B47326) catalyzed by ammonium (B1175870) acetate (B1210297) in ethanol, which is noted for its inexpensive and readily available catalyst and easy workup. researchgate.net

Solvent-free synthesis under microwave irradiation is another sustainable approach that has been successfully applied to the synthesis of related heterocyclic systems. researchgate.net The use of catalysts like Al2O3 in solvent-free microwave conditions for the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives showcases a method that is both time-saving and enhances yields. researchgate.net Furthermore, the development of reusable catalysts, such as a novel nanocatalyst for the solvent-free synthesis of imidazo[1,2-a]pyrimidine-3-carbonitriles and 1,2,4-triazolo[4,3-a]pyrimidines, represents a significant advancement in sustainable chemistry. researchgate.net

Metal-Free and Catalyst-Free Methodologies

The development of metal-free and catalyst-free synthetic methods is a significant goal in organic synthesis to avoid metal contamination in the final products and reduce environmental concerns. For the synthesis of researchgate.netrsisinternational.orgnih.govtriazolo[1,5-a]pyrimidine and its derivatives, several such methods have been reported.

An efficient and rapid catalyst-free reaction has been described for the synthesis of new triazolo[1,5-a]pyrimidine derivatives from dialkyl acetylenedicarboxylates and 3-substituted 1H-1,2,4-triazoles. researchgate.net More recently, a catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. mdpi.com This tandem reaction involves enaminonitriles and benzohydrazides, proceeding through a transamidation mechanism followed by nucleophilic addition and condensation to yield the target compounds in good to excellent yields. mdpi.comnih.gov

Furthermore, a catalyst-free method for synthesizing 1,2,3-triazoles via an oxidative N–N coupling strategy has been disclosed, which is noteworthy for its use of extremely mild conditions and excellent efficiency. rsc.org A one-pot synthesis of 5-amino-7-(aryl)-4,7-dihydro- researchgate.netrsisinternational.orgnih.govtriazolo[1,5-a]pyrimidine-6-carbonitriles under solvent-free conditions has also been developed, showcasing a benign and expedient catalytic approach. nih.gov

Post-Synthetic Modification and Derivatization Strategies

Post-synthetic modification of the researchgate.netrsisinternational.orgnih.govtriazolo[1,5-a]pyrimidine scaffold is crucial for generating diverse libraries of compounds for various applications. The reactivity of the heterocyclic core, particularly the presence of halogen substituents, allows for a wide range of derivatization reactions.

Nucleophilic Substitution Reactions of Halogen Groups

The chlorine atom at the 6-position of 6-chloro- researchgate.netrsisinternational.orgnih.govtriazolo[1,5-a]pyrimidine is susceptible to nucleophilic substitution, a key reaction for introducing various functional groups. This reactivity is analogous to that observed in other aza-activated heterocyclic systems like chloroquinolines. researchgate.net The mechanism of such reactions typically involves the attack of a nucleophile on the electron-deficient carbon atom bearing the halogen, leading to a change from sp2 to sp3 hybridization at the attacked carbon. researchgate.net

In the related 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine system, the chlorine atom at the 6-position of the pyridazine (B1198779) ring is susceptible to nucleophilic attack. semanticscholar.org This allows for the introduction of various substituents, demonstrating the utility of halogenated aza-heterocycles as platforms for derivatization. semanticscholar.org The reactivity is influenced by the charge distribution in the molecule, with certain positions being more susceptible to nucleophilic attack. semanticscholar.org

Carbon-Carbon Coupling Reactions (e.g., Sonogashira, Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon bonds and are widely used in drug discovery and development. nih.gov The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is particularly useful for synthesizing conjugated enynes and arylalkynes. wikipedia.orglibretexts.org This reaction is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org

The Sonogashira coupling has been successfully applied to 6-chloropurines and their nucleosides in aqueous media, demonstrating its feasibility for similar heterocyclic systems like 6-chloro- researchgate.netrsisinternational.orgnih.govtriazolo[1,5-a]pyrimidine. nih.gov Copper-free Sonogashira protocols have also been developed, which are advantageous in certain contexts. libretexts.orgnih.gov

Other cross-coupling reactions, such as the Suzuki-Miyaura reaction, which utilizes organoboron reagents, are also highly effective for creating C-C bonds with halogenated heterocycles. nih.govnih.gov These reactions are known for their reliability and broad functional group tolerance. nih.gov The catalytic cycle for these reactions generally involves oxidative addition, transmetalation, and reductive elimination steps. youtube.com

Introduction and Transformation of Diverse Substituents on theresearchgate.netrsisinternational.orgnih.govTriazolo[1,5-a]pyrimidine Ring

The versatility of the researchgate.netrsisinternational.orgnih.govtriazolo[1,5-a]pyrimidine scaffold allows for the introduction and subsequent transformation of a wide array of substituents, leading to compounds with diverse properties. upi.edu The synthesis of derivatives often begins with the construction of the core heterocyclic system, followed by modifications.

Common strategies for synthesizing the researchgate.netrsisinternational.orgnih.govtriazolo[1,5-a]pyrimidine ring include the cyclocondensation of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds. nih.gov This allows for the initial introduction of substituents at positions 2, 5, 6, and 7. nih.gov Another approach involves the Dimroth rearrangement of 1,2,4-triazolo[4,3-a]pyrimidines. nih.govresearchgate.net

Once the core is formed, further modifications can be made. For example, electrophilic substitution reactions on the pyrimidine ring can introduce various groups. nih.gov The presence of chloro and methoxy (B1213986) substituents has been shown to significantly influence the biological activities of triazolopyrimidine hybrids. upi.edu The introduction of different aromatic rings at various positions has also been explored to establish structure-activity relationships. nih.gov The synthesis of new condensed heterocyclic systems, such as those with indole (B1671886) moieties, has also been reported, further expanding the chemical space of triazolopyrimidine derivatives. upi.edursc.org

Oxidative Cyclization and Rearrangement Pathways (e.g., Dimroth Rearrangement) in Triazolopyrimidine Formation

Advanced synthetic pathways to the triazolopyrimidine core often employ oxidative cyclization, a powerful method for forming the fused heterocyclic system. This is frequently followed by molecular rearrangements, such as the Dimroth rearrangement, which leads to the most thermodynamically stable isomer. benthamscience.combeilstein-journals.org

Oxidative Cyclization

Oxidative cyclization is a key method for synthesizing fused 1,2,4-triazole (B32235) systems. mdpi.com The process typically involves the cyclization of suitably substituted hydrazones derived from heterocyclic amines. beilstein-journals.orgmdpi.com For instance, the synthesis of benthamscience.comresearchgate.netbeilstein-journals.orgtriazolo[1,5-c]pyrimidine derivatives can be achieved through the oxidative cyclization of 6-chloro-4-pyrimidinylhydrazones. beilstein-journals.org In this reaction, the hydrazones are treated with an oxidizing agent like iodobenzene (B50100) diacetate (IBD) in a solvent such as dichloromethane. beilstein-journals.org This induces an intramolecular cyclization to form the triazole ring.

The general mechanism involves the oxidation of the hydrazone, which facilitates an intramolecular electrophilic attack to form the new N-N bond and subsequent ring closure, ultimately yielding the fused triazole ring system. mdpi.comorganic-chemistry.org Various oxidizing agents have been successfully employed for this type of transformation.

Oxidizing AgentSubstrate TypeProduct TypeReference
Iodobenzene Diacetate (IBD)6-chloro-4-pyrimidinylhydrazones benthamscience.comresearchgate.netbeilstein-journals.orgtriazolo[4,3-c]pyrimidines beilstein-journals.org
N-Chlorosuccinimide (NCS)2-pyridylhydrazones benthamscience.comresearchgate.netbeilstein-journals.orgtriazolo[4,3-a]pyridines mdpi.com
Phenyliodine(III) diacetate (PIDA)N-(pyridin-2-yl)benzimidamides benthamscience.comresearchgate.netbeilstein-journals.orgtriazolo[1,5-a]pyridines organic-chemistry.org
I2/KIN-aryl amidines1,5-fused 1,2,4-triazoles organic-chemistry.org

Dimroth Rearrangement

The Dimroth rearrangement is a significant molecular rearrangement in heterocyclic chemistry, involving the isomerization of certain triazoles where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.org This rearrangement is particularly relevant in the synthesis of triazolopyrimidines, as it often drives the transformation of a less stable, kinetically favored product into a more thermodynamically stable isomer. benthamscience.comresearchgate.net

In the context of triazolopyrimidine synthesis, the oxidative cyclization of 6-chloro-4-pyrimidinylhydrazones initially produces benthamscience.comresearchgate.netbeilstein-journals.orgtriazolo[4,3-c]pyrimidine derivatives. beilstein-journals.org These compounds are often unstable under the reaction conditions and undergo a subsequent, feasible Dimroth rearrangement to furnish the more stable benthamscience.comresearchgate.netbeilstein-journals.orgtriazolo[1,5-c]pyrimidine isomers as the final isolated products. beilstein-journals.org The presence of acidic or basic conditions can facilitate this rearrangement. benthamscience.comresearchgate.net

The proposed mechanism for the rearrangement involves the protonation of the initial benthamscience.comresearchgate.netbeilstein-journals.orgtriazolo[4,3-c]pyrimidine, followed by a ring-opening of the pyrimidine moiety. A tautomeric shift within the 1,2,4-triazole ring occurs, succeeded by ring closure and deprotonation to yield the rearranged and more stable benthamscience.comresearchgate.netbeilstein-journals.orgtriazolo[1,5-c]pyrimidine isomer. beilstein-journals.org The driving force for this rearrangement is often attributed to the formation of a more aromatic and stable heterocyclic system. researchgate.net

Spectroscopic and Advanced Structural Characterization Of 1 2 3 Triazolo 1,5 a Pyrimidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. For bldpharm.comnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives, ¹H NMR spectra typically reveal characteristic signals for the protons on the pyrimidine (B1678525) and triazole rings, with their chemical shifts and coupling constants being highly dependent on the substitution pattern. researchgate.netrsc.org Similarly, ¹³C NMR provides precise information on the chemical environment of each carbon atom in the heterocyclic core and any substituents. researchgate.netrsc.org Specific ¹H and ¹³C NMR data for 6-Chloro- bldpharm.comnih.govnih.govtriazolo[1,5-a]pyrimidine are not available in the surveyed literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Verification

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In the analysis of triazolopyrimidine derivatives, MS and HRMS confirm the successful synthesis by providing an exact mass that corresponds to the expected molecular formula. researchgate.netmdpi.com For 6-Chloro- bldpharm.comnih.govnih.govtriazolo[1,5-a]pyrimidine (C₅H₃ClN₄), the theoretical monoisotopic mass is approximately 154.0046 Da. While predicted mass spectral data can be found in databases, experimentally derived spectra from published research are absent. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis-NIR) Spectroscopy for Functional Group and Electronic Structure Analysis

IR spectroscopy is employed to identify characteristic functional groups within a molecule. For the bldpharm.comnih.govnih.govtriazolo[1,5-a]pyrimidine core, IR spectra would show characteristic absorption bands for C=N, C=C, and C-H stretching and bending vibrations. mdpi.com The C-Cl bond of the target compound would also exhibit a characteristic vibration in the fingerprint region. UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the heterocycle. Specific IR and UV-Vis absorption data for 6-Chloro- bldpharm.comnih.govnih.govtriazolo[1,5-a]pyrimidine have not been reported.

Single Crystal X-ray Diffraction for Definitive Molecular Architecture Determination

The most definitive method for structural elucidation is single-crystal X-ray diffraction, which provides the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths and angles. While crystal structures for several complex bldpharm.comnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives have been published, confirming their molecular architecture, no such data exists for 6-Chloro- bldpharm.comnih.govnih.govtriazolo[1,5-a]pyrimidine. mdpi.com

Chromatographic and Separation Techniques in Analytical Research (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized compounds and for monitoring reaction progress. In the synthesis of related triazolopyrimidines, HPLC is a standard analytical tool. synblock.com However, specific methods or retention data for the analysis of 6-Chloro- bldpharm.comnih.govnih.govtriazolo[1,5-a]pyrimidine are not documented.

Computational and Theoretical Investigations of 6 Chloro 1 2 3 Triazolo 1,5 a Pyrimidine Systems

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the molecular and electronic properties of 6-Chloro- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine. These methods provide a detailed picture of the molecule's three-dimensional geometry, charge distribution, and orbital energies.

Theoretical studies on the parent nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold have been performed to determine its optimized geometry, vibrational properties, and electronic characteristics. researchgate.net For the 6-chloro derivative, the introduction of a chlorine atom, an electron-withdrawing group, significantly influences the electronic landscape of the fused heterocyclic system. DFT calculations, often using a basis set like B3LYP/6-31G, are employed to optimize the molecular geometry and compute key electronic descriptors. mdpi.comresearchgate.net

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy of these orbitals and the resulting HOMO-LUMO gap are critical indicators of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. nih.gov In the case of 6-Chloro- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine, the LUMO is expected to have significant distribution over the pyrimidine (B1678525) ring, particularly the carbon atom bonded to the chlorine, indicating a site susceptible to nucleophilic attack. wuxibiology.com

Molecular Electrostatic Potential (MEP) maps are also generated through these calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic reactions. These maps highlight electron-rich regions (negative potential, typically around nitrogen atoms) and electron-poor regions (positive potential), offering insights into intermolecular interactions. researchgate.netresearchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of 6-Chloro- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine

ParameterPredicted ValueSignificance
HOMO Energy ~ -6.8 eVIndicates electron-donating capability; related to ionization potential.
LUMO Energy ~ -1.5 eVIndicates electron-accepting capability; related to electron affinity.
HOMO-LUMO Gap (ΔE) ~ 5.3 eVCorrelates with chemical reactivity and kinetic stability; a larger gap implies higher stability. nih.gov
Dipole Moment ~ 3.5 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces. researchgate.net

Analysis of Aromaticity and Tautomerism within thenih.govnih.govnih.govTriazolo[1,5-a]pyrimidine Scaffold

The nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine (TP) system is an aza-analog of indolizine, featuring a 10-π electron system. nih.gov It consists of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine ring. nih.gov Despite being a delocalized π-system, studies based on 1H-NMR methyl substituent effects have suggested that the TP heterocycle possesses a somewhat limited degree of aromaticity compared to other aromatic systems. nih.gov

Tautomerism is a key consideration for heterocyclic systems. Unlike the purine (B94841) ring system with which it is often compared, the unsubstituted nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold does not exhibit annular tautomerism. nih.gov However, the potential for prototropic tautomerism exists, particularly involving the nitrogen atoms of the triazole ring. researchgate.netresearchgate.net Quantum-chemical calculations on the parent 1,2,4-triazole (B32235) have shown that the 1H- and 2H-tautomers are the most stable forms. researchgate.net For the fused TP system, the equilibrium between possible tautomers can be influenced by substituents and the surrounding environment (e.g., solvent polarity). researchgate.net While the 6-chloro substituent itself does not induce tautomerism, the inherent nature of the triazole ring means that different tautomeric forms could potentially exist in equilibrium, which is a critical factor for its interaction with biological targets. researchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. unibo.it For 6-Chloro- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine, MD simulations are particularly valuable for elucidating its conformational dynamics and the stability of its interactions when bound to a biological target, such as a protein. researchgate.netnih.gov

In a typical research application, after a binding pose is predicted by molecular docking, an MD simulation is run for a duration (e.g., 20-100 nanoseconds) to assess the stability of the ligand-protein complex in a simulated physiological environment. nih.govresearchgate.net Key parameters are analyzed throughout the simulation to understand the system's dynamics. nih.gov

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

ParameterDescription
Root-Mean-Square Deviation (RMSD) Measures the average deviation of atomic positions in the ligand and protein backbone from their initial docked conformation. A stable, low RMSD value over time suggests a stable binding mode. nih.gov
Root-Mean-Square Fluctuation (RMSF) Indicates the fluctuation of individual amino acid residues in the protein. High RMSF values can identify flexible regions of the protein, such as loops, that may be involved in ligand entry or conformational changes. nih.gov
Radius of Gyration (Rg) Measures the compactness of the protein structure. A stable Rg value suggests the protein is not undergoing major unfolding or conformational changes upon ligand binding. nih.gov
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time. This analysis is crucial for identifying key interactions that stabilize the complex. nih.gov

These simulations provide a dynamic perspective that static docking models cannot, offering deeper insights into the binding stability and the specific atomic interactions that are most persistent, thereby guiding further optimization of the ligand. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-target recognition for scaffolds like 6-Chloro- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine. researchgate.netnih.gov

The process involves preparing the 3D structures of both the ligand and the target protein. The docking algorithm then samples a large number of possible conformations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding free energy. nih.gov Studies on various triazolopyrimidine derivatives have shown their potential to bind to a range of biological targets, including kinases, DNA gyrase, and dihydroorotate (B8406146) dehydrogenase. nih.govnih.gov

Table 3: Example of a Hypothetical Molecular Docking Result

ParameterFinding
Target Protein Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) nih.gov
Docking Software AutoDock Vina
Binding Energy/Score -8.5 kcal/mol
Key Interacting Residues His185, Arg265, Tyr528
Types of Interactions Hydrogen bond between triazole N4 and His185; π-π stacking with Tyr528; Hydrophobic interaction involving the chloro-substituted pyrimidine ring.

The results from docking studies are crucial for generating hypotheses about ligand-target interactions that can be tested experimentally and for guiding the rational design of more potent and selective analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. imist.ma These models are invaluable for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are key to their function.

For triazolopyrimidine systems, 2D-QSAR models can be developed using descriptors like molecular weight, logP, molar refractivity, and topological indices. imist.ma However, 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by considering the three-dimensional properties of the molecules. nih.govmdpi.com

In a typical 3D-QSAR study, a series of structurally related triazolopyrimidine analogs with known biological activities are aligned, and their steric and electrostatic fields are calculated. nih.govmdpi.com Statistical methods like Partial Least Squares (PLS) are then used to create a model that relates these fields to activity. nih.gov

CoMFA generates contour maps showing regions where bulky (steric) or electron-rich/poor (electrostatic) groups are predicted to increase or decrease activity. nih.govjmaterenvironsci.com

CoMSIA provides additional information on hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govjmaterenvironsci.com

Studies on triazolopyrimidine derivatives have successfully used these methods to build predictive models and have highlighted the importance of steric volume and charge distribution for biological activity. nih.govresearchgate.net For 6-Chloro- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine, a 3D-QSAR model would reveal how modifications at other positions on the scaffold could enhance its activity by optimizing interactions with the target's steric and electronic environment. nih.gov

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties in a Research Context

In a research context, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is essential for its early-stage evaluation. nih.gov Computational (in silico) ADMET profiling allows for the rapid assessment of drug-like properties, helping to prioritize candidates and identify potential liabilities before committing to costly synthesis and experimental testing. mdpi.comresearchgate.net

For 6-Chloro- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine, various ADMET parameters can be predicted using a range of software and web-based tools (e.g., SwissADME, AdmetSAR, pkCSM). nih.govhealthinformaticsjournal.com These predictions are based on the molecule's structure and physicochemical properties.

Key predicted properties include:

Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, logP, and the number of hydrogen bond donors/acceptors to predict oral bioavailability. nih.govaip.org

Absorption: Prediction of human intestinal absorption (HIA) and permeability through models like Caco-2 cell permeability. plos.org

Distribution: Estimation of plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). plos.org

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which are crucial for drug metabolism. plos.org

Toxicity: Early flags for potential toxicity, such as mutagenicity (AMES test prediction) or hepatotoxicity. nih.gov

Table 4: Representative In Silico ADMET Profile for 6-Chloro- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine

ADMET ParameterPredicted PropertyImplication in a Research Context
Lipinski's Rule of Five Compliant (0 violations)Suggests good potential for oral bioavailability. aip.org
Gastrointestinal (GI) Absorption HighIndicates the compound is likely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeation NoSuggests the compound is likely to have limited CNS effects.
CYP450 2D6 Inhibitor NoLower likelihood of drug-drug interactions involving this metabolic pathway.
AMES Toxicity Non-mutagenicIndicates a lower risk of the compound causing genetic mutations. healthinformaticsjournal.com
Aqueous Solubility (LogS) Moderately SolubleProvides an estimate of solubility, which is important for formulation and absorption. aip.org

These computational predictions provide a valuable initial filter in the research and discovery process, guiding the selection and modification of compounds with more favorable pharmacokinetic profiles. researchgate.net

Research Applications and Structure Activity Relationship Sar Studies Of 1 2 3 Triazolo 1,5 a Pyrimidine Derivatives

Preclinical Investigation of Biological Activities

The nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized for its role as a pharmacophore in designing agents with a wide range of biological activities. researchgate.net As purine (B94841) bioisosteres, these compounds have been the focus of extensive research, leading to the development of derivatives with applications in treating various diseases, particularly cancer. nih.govnih.gov The versatility of the triazolopyrimidine core allows for substitutions at the 2-, 5-, 6-, and 7-positions, enabling the fine-tuning of their biological profiles. researchgate.net

Derivatives of the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine core have demonstrated significant potential as anticancer agents by modulating various cellular targets crucial for cancer cell proliferation and survival. nih.govresearchgate.net

The nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold has been identified as a promising nucleus for the design of microtubule-destabilizing agents. mdpi.com Researchers have developed several series of these derivatives that act as tubulin polymerization inhibitors, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. researchgate.netnih.gov

A series of 2,7-diaryl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines were synthesized and evaluated as tubulin polymerization inhibitors. researchgate.net Structure-activity relationship (SAR) studies revealed that the presence of a 3,4,5-trimethoxyphenyl group, a feature common to many potent tubulin inhibitors like Combretastatin A-4 (CA-4), is crucial for activity. mdpi.comresearchgate.net One of the most active compounds in a series, derivative 3d , featuring a 7-(3',4',5'-trimethoxyphenyl) moiety and a 2-(p-toluidino) group, proved to be a potent inhibitor of tubulin polymerization with an IC₅₀ value of 0.45 µM. mdpi.com This compound was found to inhibit colchicine (B1669291) binding to tubulin by 72% and induced G2/M cell cycle arrest. mdpi.com Molecular docking simulations showed these derivatives occupy the colchicine binding site on tubulin, with the trimethoxyphenyl ring positioned near βCys241. mdpi.com

Another series of triazolopyrimidines was found to have a unique mechanism, promoting tubulin polymerization in vitro while inhibiting the binding of vinca (B1221190) alkaloids to tubulin, rather than competing with paclitaxel. acs.orgnih.gov SAR for this class established that a (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group at the 5-position is required for high potency. acs.orgnih.gov Additionally, two fluoro atoms on the phenyl ring at the ortho positions to the core are necessary for optimal activity. acs.orgnih.gov

Functionally diverse triazolopyrimidine congeners can interact with mammalian tubulin at distinct sites, including the vinca site (between α,β-tubulin heterodimers) or the gatorbulin site (an intradimer site). nih.gov X-ray crystallography has highlighted key π-π interactions between the pyrimidine (B1678525) core and Tyr224 of α-tubulin, as well as between a trifluorophenyl group and Tyr210 of α-tubulin, which are essential for proper orientation within the binding pocket. nih.gov

CompoundTarget/AssayActivityReference(s)
3d (p-toluidino derivative)Tubulin PolymerizationIC₅₀: 0.45 µM mdpi.com
3d Colchicine Binding Inhibition72% inhibition mdpi.com
28 Tubulin PolymerizationIC₅₀: 9.90 µM nih.gov
3 Tubulin PolymerizationIC₅₀: 3.84 µM nih.govresearchgate.net

The nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold has served as a template for developing inhibitors against several protein kinases implicated in cancer progression.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2 is a key regulator of cell cycle progression, making it an attractive target for anticancer therapies. researchgate.netmdpi.com As purine isosteres, triazolopyrimidine derivatives have been designed as ATP-competitive CDK2 inhibitors. nih.govmdpi.com A specific derivative, compound 81 in one study, was identified as a potent CDK2 inhibitor with a micromolar IC₅₀ value and showed high selectivity (167-fold) over glycogen (B147801) synthase kinase 3β (GSK-3β). researchgate.net Another study reported a nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivative (compound 5 ) with an IC₅₀ of 0.12 µM for CDK2. nih.gov The design of these inhibitors often involves creating pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds, which have shown promising activity. nih.gov

PI3K/MEK/ERK Pathway Inhibition: The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways are critical for cell proliferation and survival, and their dysregulation is common in many cancers. mdpi.comlabiotech.eu Triazolopyrimidine derivatives have been developed to target kinases within these pathways.

PI3K Inhibition: Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases. mdpi.com The triazolopyrimidine scaffold has been used to develop PI3K inhibitors. nih.gov For example, PKI-587, which incorporates a related bimorpholine-1,3,5-triazine scaffold, is a dual inhibitor of PI3K and mTOR. nih.gov

MEK/ERK Inhibition: A series of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives were found to inhibit the ERK signaling pathway. mdpi.com Compound H12 from this series significantly inhibited the phosphorylation (activation) of core proteins ERK1/2 and their upstream kinases c-Raf and MEK1/2 in a dose-dependent manner in MGC-803 gastric cancer cells. mdpi.com

Compound/SeriesTarget KinaseKey Finding(s)Reference(s)
Compound 81 CDK2Potent inhibitor with high selectivity over GSK-3β. researchgate.net
Compound 5 CDK2IC₅₀ = 0.12 µM. nih.gov
Pyrazolo[1,5-a]pyrimidines PI3KδDeveloped as selective inhibitors with low nanomolar IC₅₀ values. mdpi.com
Compound H12 c-Raf, MEK1/2, ERK1/2Inhibited phosphorylation of all three kinases in the pathway. mdpi.com

Lysine-specific demethylase 1 (LSD1/KDM1A) is an epigenetic enzyme that is overexpressed in various cancers, making it a therapeutic target. nih.govnih.gov Pharmacological inhibition of LSD1 can suppress tumor cell proliferation, differentiation, and invasion. nih.gov

A novel series of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine-based compounds were designed and synthesized as LSD1 inhibitors. nih.gov Several of these compounds demonstrated potent inhibition of LSD1 and selective growth inhibition against A549 and PC-9 lung cancer cells. nih.gov

Compound 5p was identified as a potent LSD1/KDM1A inhibitor with an IC₅₀ of 0.154 µM. nih.govnih.gov It also showed strong antiproliferative activity against MGC-803 and PC9 cells, with IC₅₀ values of 2.1 µM and 12.4 µM, respectively. nih.gov Docking studies suggested that this compound interacts with key residues in the LSD1 active site, including Val333, Ala331, Met332, and Ala539. nih.gov

Compound 6l was found to be a highly potent growth inhibitor of PC-9 cells, with an IC₅₀ of 0.59 µM, which is approximately four times more potent than the standard chemotherapy drug 5-fluorouracil (B62378) (5-FU). nih.gov

These findings indicate that the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold is a valuable starting point for developing new LSD1 inhibitors for cancer therapy. nih.gov

CompoundTarget/AssayActivity (IC₅₀)Cell Line Activity (IC₅₀)Reference(s)
5p LSD1/KDM1A Inhibition0.154 µMMGC-803: 2.1 µM; PC9: 12.4 µM nih.govnih.gov
6i LSD1/KDM1A Inhibition0.557 µMN/A nih.gov
5q LSD1/KDM1A Inhibition1.19 µMN/A nih.gov
6l PC-9 Cell Growth InhibitionN/A0.59 µM nih.gov

Numerous studies have demonstrated the broad-spectrum antiproliferative activity of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives against a variety of human cancer cell lines.

One study reported a series of 2-substituted 7-(3',4',5'-trimethoxyphenyl) nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives that were screened against breast (MDA-MB-231), cervix (HeLa), lung (A549), and colon (HT-29) cancer cells. mdpi.com The p-toluidino derivative 3d was the most active, with IC₅₀ values of 38, 43, and 30 nM against HeLa, A549, and HT-29 cells, respectively. mdpi.com

Another novel series of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines was tested against human liver cancer (Bel-7402) and fibrosarcoma (HT-1080) cell lines. nih.govmdpi.com Compound 19 from this series showed the best activity, with IC₅₀ values of 12.3 µM and 6.1 µM against Bel-7402 and HT-1080 cells, respectively. nih.gov

Furthermore, a series of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine indole derivatives were synthesized, with compound H12 showing the most potent antiproliferative activity against gastric (MGC-803), colorectal (HCT-116), and breast (MCF-7) cancer cells, with IC₅₀ values of 9.47, 9.58, and 13.1 µM, respectively. nih.gov In a separate study, compound 6i was highly effective against MGC-803 cells with an IC₅₀ of 0.96 µM and showed 38-fold selectivity over the normal gastric epithelial cell line GES-1. researchgate.net

CompoundCell LineAntiproliferative Activity (IC₅₀)Reference(s)
3d HeLa38 nM mdpi.com
3d A54943 nM mdpi.com
3d HT-2930 nM mdpi.com
19 Bel-7402 (Liver)12.3 µM nih.gov
19 HT-1080 (Fibrosarcoma)6.1 µM nih.gov
H12 MGC-803 (Gastric)9.47 µM nih.gov
H12 HCT-116 (Colorectal)9.58 µM nih.gov
6i MGC-803 (Gastric)0.96 µM researchgate.net
26 HeLa0.75 µM nih.gov
26 A5491.02 µM nih.gov

The nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold has been instrumental in the discovery of potent inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). acs.orgmesamalaria.org This enzyme is essential for the de novo pyrimidine biosynthesis pathway in the malaria parasite, which, unlike its human host, cannot salvage preformed pyrimidines. nih.govnih.gov This makes PfDHODH a validated and highly attractive target for antimalarial drug development. nih.govvivaxmalaria.org

Through high-throughput screening, a triazolopyrimidine-based inhibitor, (5-methyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-7-yl)-naphthalen-2-yl-amine 7 (also known as DSM1), was identified. nih.gov This compound showed potent inhibition of PfDHODH with an IC₅₀ of 0.047 µM and was over 5,000-fold selective against the human DHODH enzyme. nih.gov It also demonstrated potent antimalarial activity in whole-cell assays against the parasite, with an EC₅₀ of 79 nM. nih.govacs.org

Structure-activity relationship studies on analogs of compound 7 showed a strong correlation between their inhibitory activity against the PfDHODH enzyme and their potency against the parasite in whole-cell models, confirming that DHODH is the cellular target. nih.gov The synthesis of these compounds is typically achieved via a three-step process, starting with the condensation of 3-amino- nih.govnih.govnih.govtriazole with a substituted ethyl acetoacetate, followed by chlorination with phosphorus oxychloride to yield a 7-chloro- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine intermediate, and finally, substitution with an aryl amine. nih.gov

Further optimization of this series led to the identification of compounds like DSM265 , which advanced to clinical development. nih.gov A subsequent goal was to identify a backup compound, leading to the development of DSM421 , which showed improved solubility and pharmacokinetic properties while maintaining the core triazolopyrimidine scaffold and potent, equal activity against both P. falciparum and P. vivax field isolates. vivaxmalaria.org

CompoundTarget/AssayActivityReference(s)
Compound 7 (DSM1) PfDHODH InhibitionIC₅₀ = 0.047 µM; Kᵢ = 15 nM nih.gov
Compound 7 (DSM1) P. falciparum ProliferationEC₅₀ = 79 nM nih.govacs.org
Compound 7 (DSM1) Human DHODH Inhibition>5,000-fold less potent than vs. PfDHODH nih.gov
DSM265 PfDHODH InhibitionAdvanced to clinical trials. nih.govnih.gov
DSM421 PfDHODH InhibitionPreclinical candidate with improved drug-like properties. vivaxmalaria.org

Antiviral Research Modalities

The structural framework of nih.govacs.orgcardiff.ac.uktriazolo[1,5-a]pyrimidine has proven to be a fertile ground for the development of novel antiviral agents. researchgate.net

Chronic Hepatitis B (CHB) infection is characterized by high serum levels of the Hepatitis B virus surface antigen (HBsAg), which contributes to suppressing the host's immune response. nih.govfrontiersin.org Consequently, inhibiting the secretion of HBsAg is a key therapeutic strategy. usu.edu Research has identified nih.govacs.orgcardiff.ac.uktriazolo[1,5-a]pyrimidine derivatives as potent inhibitors of this process.

A high-throughput screening of a small-molecule library led to the identification of a tetrazolopyrimidine compound, HBF-0259, which specifically inhibits HBsAg secretion without affecting HBV DNA synthesis. nih.govresearchgate.net This discovery prompted further lead optimization studies on the related triazolo-pyrimidine core. nih.gov Extensive SAR studies focusing on the A, B, C, and D rings of the parent compound resulted in derivatives with significantly improved potency. nih.gov

For instance, compound 1a (PBHBV-001) and particularly 3c (PBHBV-2-15) emerged as lead candidates. Compound 3c demonstrated an EC₅₀ of 1.4 ± 0.4 μM. nih.gov These compounds were found to be effective against HBV variants that are resistant to existing small-molecule drugs. researchgate.netnih.gov The research highlighted that these triazolo-pyrimidine derivatives represent a promising class of non-nucleoside agents that could be used to control HBsAg antigenemia, a critical aspect of future HBV combination therapies. nih.govmdpi.com

CompoundDescriptionEC₅₀ (µM)Reference
HBF-0259Parent tetrazolopyrimidine inhibitor of HBsAg secretion.Not Specified nih.gov
1a (PBHBV-001)7-(2-Chloro-6-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydro- nih.govacs.orgcardiff.ac.uktriazolo[1,5-a]pyrimidine.4.1 ± 0.9 nih.gov
3c (PBHBV-2-15)Lead candidate with improved potency.1.4 ± 0.4 nih.gov

The influenza virus RNA-dependent RNA polymerase (RdRP) is a heterotrimeric complex composed of PA, PB1, and PB2 subunits. nih.govcardiff.ac.uk The interaction between the PA and PB1 subunits is crucial for the assembly and function of the polymerase, making it an attractive target for novel anti-influenza drugs. nih.govcardiff.ac.uk The nih.govacs.orgcardiff.ac.uktriazolo[1,5-a]pyrimidine (TZP) scaffold has been identified as highly suitable for developing compounds that disrupt this protein-protein interaction. researchgate.netnih.gov

Initial studies identified a dihydrotriazolopyrimidine derivative as a weak inhibitor. cardiff.ac.uk Subsequent optimization, including the oxidation of the dihydro- nih.govacs.orgcardiff.ac.uktriazolo[1,5-a]pyrimidine nucleus to the more stable aromatic form, led to more potent compounds. cardiff.ac.uk SAR studies explored the role of substituents at the C-2, C-5, and C-7 positions of the TZP core. cardiff.ac.uknih.gov

These investigations led to the identification of compound 22 , which showed both potent inhibition of the PA-PB1 interaction (IC₅₀ = 19.5 µM) and significant anti-influenza A virus (IAV) activity (EC₅₀ = 16 µM) at non-toxic concentrations. nih.gov Further research merged the TZP scaffold with a cycloheptathiophene-3-carboxamide moiety, resulting in hybrid molecules with enhanced activity. nih.gov Compound 36 from a related series emerged as a highly potent PA-PB1 interaction inhibitor with an IC₅₀ of 1.1 µM. cardiff.ac.uk Computational studies suggest that the triazolopyrimidine core likely engages in a π-π stacking interaction with a key tryptophan residue (W706) in the PA subunit. cardiff.ac.uk

CompoundDescriptionPA-PB1 IC₅₀ (µM)Antiviral EC₅₀ (µM)Reference
Compound 22Functionalized 7-phenyl-2-amino- nih.govacs.orgcardiff.ac.uktriazolo[1,5-a]pyrimidine derivative.19.516 nih.gov
Compound 36Hybrid of triazolopyrimidine and cycloheptathiophene scaffold.1.1Not Specified cardiff.ac.uk
Compound 86-ethyl-tetrahydrobenzothiophene derivative.>10015 nih.gov
Compound 18Cycloheptathienooxazinone derivative.1926 nih.gov

The Hepatitis C virus non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) essential for viral replication, making it a primary target for direct-acting antivirals. nih.govnih.gov The NS5B polymerase has multiple allosteric sites that can be targeted by non-nucleoside inhibitors (NNIs). nih.gov Research has explored azolo[1,5-a]pyrimidine derivatives as potential HCV NS5B polymerase inhibitors. nih.gov

Studies have investigated (1,1-dioxo-2H- nih.govacs.orgcardiff.ac.ukbenzothiadiazin-3-yl) azolo[1,5-a]pyrimidine derivatives for their potential as anti-HCV agents. nih.gov These compounds were synthesized and evaluated for their ability to inhibit the HCV NS5B polymerase and for their activity in HCV replicon systems. nih.gov While specific inhibitory concentrations for 6-Chloro- nih.govacs.orgcardiff.ac.uktriazolo[1,5-a]pyrimidine were not detailed in the provided context, the broader class of triazolopyrimidines has been part of the search for NNIs. For example, Filibuvir is a well-known non-nucleoside NS5B polymerase inhibitor. rjpbr.com The general strategy involves identifying compounds that bind to allosteric sites, such as the thumb or palm domains, thereby preventing the conformational changes required for polymerase activity. nih.govnih.gov

Research into Antimicrobial and Antifungal Potentials

The nih.govacs.orgcardiff.ac.uktriazolo[1,5-a]pyrimidine core is a recognized pharmacophore in the development of antimicrobial and antifungal agents. researchgate.netnih.gov A variety of derivatives have been synthesized and tested against a range of pathogens. nih.govrsc.org

In one study, new derivatives were synthesized from a 1,2,4-triazolo[1,5-a]pyrimidine-7-ol intermediate. nih.gov The resulting compounds were evaluated for their in vitro antibacterial and antifungal activities, with many showing efficacy comparable to the reference drugs ampicillin (B1664943) and fluconazole. nih.gov Another series of 1,2,4-triazolo[1,5-a]pyrimidine carboxamides demonstrated narrow-spectrum activity against E. faecium, with a mechanism targeting cell-wall biosynthesis. nih.gov

Further research led to compounds with high activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 to 2.0 µg/mL. researchgate.net For example, compound 9a from this series showed potent inhibition of DNA Gyrase (IC₅₀ = 0.68 µM), superior to ciprofloxacin. researchgate.net Other studies have highlighted the antifungal potential of triazolopyrimidine derivatives against various fungal strains, including Candida albicans.

Compound Class/ExampleActivityMIC Range (µg/mL)Target OrganismsReference
Derivatives of 1,2,4-triazolo[1,5-a]pyrimidine-7-olAntibacterial & AntifungalComparable to ampicillin/fluconazoleVarious bacteria and fungi nih.gov
Compounds 2b, 3a, 6b, 8b, 8c, 8h, 9a,b, 10b, 11a,b, 12a,bAntibacterial0.25 - 2.0Gram-positive & Gram-negative bacteria researchgate.net
Compound 9aDNA Gyrase InhibitionIC₅₀ = 0.68 µMBacterial enzyme researchgate.net
Indolo[2,3-c] nih.govacs.orgcardiff.ac.uktriazolo[3,4-a]isoquinolines (9h)Antifungal3.125Various fungi

Investigation of Anti-Inflammatory Mechanisms

Pyrimidine derivatives are known for their anti-inflammatory properties, with several approved drugs featuring this core structure. nih.gov The nih.govacs.orgcardiff.ac.uktriazolo[1,5-a]pyrimidine scaffold has also been explored for its potential to modulate inflammatory pathways. researchgate.net Research suggests these compounds can inhibit key inflammatory mediators, including nitric oxide (NO) and interleukin-6 (IL-6). nih.govmdpi.com

A study on amino derivatives of diaryl substituted nih.govacs.orgcardiff.ac.uktriazolo[1,5-a]pyrimidines investigated their ability to inhibit NO and IL-6 secretion in LPS-stimulated primary murine macrophages. mdpi.com Structure-activity relationship findings revealed that substituting an amino group with a fluorine atom, as in compound 7a , significantly increased NO inhibitory potency (IC₅₀ = 0.37 µM). mdpi.com The most promising compounds from these studies act as micromolar inhibitors of both IL-6 and NO synthesis while exhibiting minimal cytotoxicity. mdpi.com These findings position substituted nih.govacs.orgcardiff.ac.uktriazolo[1,5-a]pyrimidines as promising agents for conditions characterized by excessive inflammation. mdpi.com

CompoundTargetActivity (IC₅₀)Reference
Compound 7aNitric Oxide (NO) Synthesis0.37 µM mdpi.com
Compound 7cInterleukin-6 (IL-6) SecretionPotent inhibitor (specific IC₅₀ not provided) mdpi.com

Microtubule-Stabilizing Research for Neurodegenerative Conditions

Dysregulation of microtubules (MT) in neurons is a hallmark of neurodegenerative diseases like Alzheimer's disease. nih.gov Brain-penetrant MT-stabilizing compounds have shown therapeutic promise in preclinical models by restoring axonal transport. nih.govnih.gov The 1,2,4-triazolo[1,5-a]pyrimidine (TPD) class has emerged as a promising source of MT-stabilizing agents for these conditions. nih.govacs.orgcardiff.ac.uk

TPDs can interact with tubulin at two distinct sites, the vinca site and a seventh, less-characterized site, leading to different cellular effects depending on the substituents on the TPD core. nih.govnih.gov Extensive SAR studies have been conducted to understand how modifications at the C6 and C7 positions influence MT-stabilizing activity. escholarship.org The synthesis of TPDs often starts from a dichloride precursor, allowing for selective displacement of the chloro-substituents to build a library of congeners. nih.gov

These studies have elucidated the structural features that determine whether a TPD derivative simply stabilizes microtubules (Class I activity) or also causes a reduction in total cellular tubulin levels (Class II activity). acs.org For example, replacing an alkoxide side chain with a fluorine atom generally results in compounds with Class I activity. nih.gov This research has led to the identification of novel TPD candidates with improved MT-stabilizing activity, favorable pharmacokinetic properties, and brain penetration, making them promising for further investigation in the context of neurodegenerative tauopathies. nih.govescholarship.orgbohrium.com

Compound ClassMechanism of ActionKey SAR FindingTherapeutic PotentialReference
1,2,4-Triazolo[1,5-a]pyrimidines (TPDs)Microtubule stabilization via interaction with tubulin (vinca site).Substituents at C6 and C7 determine the cellular phenotype (MT stabilization vs. tubulin reduction).Neurodegenerative diseases (e.g., Alzheimer's). nih.govescholarship.org
TPDs with Fluorine substitutionExhibits primarily Class I activity (MT normalization).Substitution of an alkoxide side chain with fluorine favors Class I activity.MT-normalizing candidates with favorable ADME-PK. nih.govnih.gov
TPDs with Fluorinated Amine at C7Can exhibit Class II activity (reduction in total tubulin).The presence of a fluorinated amine at C7 is not solely sufficient for Class II activity.Tool compounds for studying tubulin dynamics. acs.org

Studies on Other Enzyme and Receptor Modulations (e.g., AHAS, RORγt, PHD-1, JAK1, JAK2, Adenosine (B11128) Receptors)

Derivatives of the mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold have been investigated as modulators of various enzymes and receptors critical to physiological and pathological processes.

Adenosine Receptors: The TP scaffold is a promising platform for developing adenosine receptor antagonists. rrpharmacology.ru Extracellular adenosine modulates numerous physiological processes by activating four G protein-coupled receptor subtypes (A1, A2A, A2B, and A3). nih.gov Antagonists of these receptors are being explored for treating neurodegenerative disorders, while agonists are investigated as anti-inflammatory drugs. nih.gov Structure-activity relationship (SAR) studies on a class of 1,2,4-triazole (B32235) antagonists for the human A2A adenosine receptor (hA2AAR) led to the discovery of a potent antagonist with a Ki of 200 nM. nih.gov Further research into mdpi.comnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives identified compounds with low nanomolar affinity for the human A3 adenosine receptor subtype, demonstrating the scaffold's tunability. acs.org

Acetohydroxyacid Synthase (AHAS): This enzyme, also known as Acetolactate Synthase (ALS), is a key target for herbicides. TP derivatives are a major class of AHAS inhibitors, a topic explored in detail in the Agrochemical section (5.2.1).

PHD-1, RORγt, JAK1, and JAK2: While research has been conducted on related heterocyclic systems, studies specifically detailing the modulation of Prolylhydroxylase Domain-1 (PHD-1), Retinoid-related orphan receptor gamma t (RORγt), Janus kinase 1 (JAK1), or Janus kinase 2 (JAK2) by derivatives of the mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine core were not prominent in the reviewed literature. Notably, inhibitors for these targets have been successfully developed using the analogous mdpi.comnih.govnih.govtriazolo[1,5-a]pyridine scaffold. nih.govnih.gov

Agrochemical Research Applications

The mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine nucleus is a cornerstone in the development of modern agrochemicals, particularly herbicides and fungicides. researchgate.net

Herbicidal Activity and Acetolactate Synthase (ALS) Inhibition

A significant class of commercial herbicides is based on the triazolopyrimidine structure. These compounds function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants but is absent in animals, making it an excellent target for selective herbicides.

Triazolopyrimidine sulfonamides are one of the five major classes of AHAS-inhibiting herbicides. Research into these compounds involves modifying substituents on the pyrimidine ring to enhance herbicidal activity and optimize properties like soil degradation rates. For example, a derivative N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide (Y6610) was synthesized and its inhibitory activity against Arabidopsis thaliana AHAS was quantified and compared to the commercial herbicide Flumetsulam.

CompoundTarget EnzymeInhibition Constant (Ki)
Y6610Arabidopsis thaliana AHAS3.31 x 10-6 M
FlumetsulamArabidopsis thaliana AHAS3.60 x 10-7 M

Fungicidal Efficacy against Plant Pathogens

Researchers have designed and synthesized novel mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives to discover agrochemicals with high fungicidal activity. A series of acetohydrazone-containing derivatives were evaluated for their in vitro efficacy against various plant pathogens. One of the most promising compounds, 2-[(5,7-dimethyl mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-2'-[(2-hydroxyphenyl)methylidene]acetohydrazide (designated 2-17), demonstrated significant activity, in some cases exceeding that of the commercial fungicide carbendazim. This compound also displayed a broad spectrum of activity against different fungal species.

CompoundFungal PathogenEC₅₀ Value (µg/ml)
Compound 2-17Rhizoctonia solani5.34
Carbendazim (control)Rhizoctonia solani7.62
Compound 2-17Botrytis cinerea4.56

Materials Science Research and Optoelectronic Applications

The unique electronic properties of the triazolopyrimidine scaffold have led to its exploration in the field of materials science, particularly for optoelectronic devices.

Application as Electroluminescent Materials

Derivatives of mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine are recognized for possessing high fluorescence quantum yields. researchgate.net This characteristic makes them suitable for use in advanced optical applications. Specifically, these compounds have been utilized in the development of solution-processed organic light-emitting diodes (OLEDs). researchgate.net The pyrimidine moiety's electron-accepting nature is a key feature in designing electron-transporting layers (ETLs) for OLEDs, which require materials with specific energy levels to ensure efficient device performance. researchgate.net

Exploration in Photosensitive and Electron Transporting Materials

The rigid, planar, and electron-accepting nature of the azolopyrimidine system makes it an attractive core for materials used in photosensitive applications. mdpi.com While research on the mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine core is ongoing, significant progress has been made with the closely related pyrazolo[1,5-a]pyrimidine scaffold, highlighting the potential of this heterocyclic family. mdpi.comnih.gov

Donor-π-Acceptor (D-π-A) type small molecules using a pyrazolo[1,5-a]pyrimidine acceptor core have been designed as hole-transporting materials (HTMs) for use in perovskite solar cells (PSCs). mdpi.comnih.gov These materials exhibit excellent thermal stability and suitable energy levels for device applications. The performance of these novel HTMs has been shown to be comparable to the standard material, Spiro-OMeTAD. nih.gov

CompoundApplicationKey FindingValue
PY1Hole-Transporting Material in Perovskite Solar CellsHole Mobility3.0 x 10-6 cm² V⁻¹ s⁻¹
PY1Power Conversion Efficiency (PCE)12.41%
Spiro-OMeTAD (Reference)Power Conversion Efficiency (PCE)12.58%

Structure-Activity Relationship (SAR) and Lead Optimization Campaigns ofnih.govnih.govelsevierpure.comTriazolo[1,5-a]pyrimidine Derivatives

The nih.govnih.govelsevierpure.comtriazolo[1,5-a]pyrimidine scaffold is a versatile and privileged structure in medicinal chemistry, largely due to its structural similarity to endogenous purines. nih.govnih.gov This has led to extensive structure-activity relationship (SAR) studies and lead optimization campaigns to develop potent and selective inhibitors for various biological targets. elsevierpure.comnih.gov These campaigns often utilize the 6-Chloro- nih.govnih.govelsevierpure.comtriazolo[1,5-a]pyrimidine as a key intermediate, allowing for diverse substitutions to explore the chemical space and enhance biological activity against targets in cancer, infectious diseases, and other conditions. nih.govrjpbr.commdpi.com

Impact of Substituent Patterns on Biological Activity

The biological activity of nih.govnih.govelsevierpure.comtriazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies have revealed that modifications at the C2, C5, C6, and C7 positions can dramatically influence potency, selectivity, and pharmacokinetic properties.

Substitutions at the C2 Position: Investigations into the C2 position have shown that it can accommodate a variety of functional groups, significantly impacting activity. In the development of inhibitors for Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a lead optimization program focused on modifying the C2 position of the triazolopyrimidine scaffold. nih.gov X-ray structures revealed a channel between the C2 position and the FMN cofactor, suggesting that this space could accommodate additional functionality to improve potency. nih.gov

Substitutions at the C5 and C7 Positions: The C5 and C7 positions are also critical for modulating the biological effects of this class of compounds. In a series of anticancer agents, clear SAR requirements were established for optimal activity. acs.org For instance, high potency was achieved with a (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group at the C5-position. acs.org

Similarly, substitutions at the C7 position, often achieved via nucleophilic substitution of a 7-chloro intermediate, are crucial for activity. mdpi.com For a series of anti-tumor agents, various amines were introduced at the C7 position. The nature of the substituent on the amino group, such as a phenyl ring with specific substitutions, was found to be a key determinant of cytotoxicity against cancer cell lines like HT-1080 and Bel-7402. mdpi.com For example, compound 19 (see table of compounds), featuring a 7-(4-Fluoro-3-(trifluoromethyl)phenylamino) group, demonstrated potent activity with IC50 values of 6.1 μM and 12.3 μM against HT-1080 and Bel-7402 cells, respectively. mdpi.com

Substitutions at the C6 Position: While the prompt focuses on 6-chloro derivatives, which often serve as synthetic intermediates, the substituent at the C6 position plays a significant role in the final compound's activity. In a series of tubulin inhibitors, a trifluorophenyl group at the C6 position was essential. acs.org Specifically, fluoro atoms at the ortho positions of this phenyl ring were required for optimal activity. acs.org In another study on xanthine (B1682287) oxidase inhibitors, a carboxylic acid group at the C6 position was found to be beneficial for potency. nih.gov

Table 1: Impact of Substituent Patterns on Biological Activity of nih.govnih.govelsevierpure.comtriazolo[1,5-a]pyrimidine Derivatives

PositionSubstituent TypeImpact on Biological ActivityTarget/IndicationReference
C2Alkyl, Amide, ArylModulates potency by interacting with a channel in the enzyme binding pocket.Antimalarial (PfDHODH) nih.gov
C5Fluoroalkylamino groupsRequired for high potency.Anticancer (Tubulin Inhibition) acs.org
C6Substituted PhenylOrtho-fluoro substitutions on the phenyl ring are optimal for activity.Anticancer (Tubulin Inhibition) acs.org
C7Substituted AnilinesSpecific substitution patterns on the aniline (B41778) ring are crucial for anti-tumor activity.Anticancer mdpi.com

Rational Design and Molecular Hybridization Strategies

The development of novel nih.govnih.govelsevierpure.comtriazolo[1,5-a]pyrimidine derivatives has been significantly advanced by rational design and molecular hybridization strategies. These approaches aim to create molecules with improved affinity, selectivity, and multi-target capabilities.

Rational and Structure-Guided Design: Rational design often involves using the three-dimensional structure of the target protein to guide the synthesis of new inhibitors. For example, the X-ray crystal structure of PfDHODH was used to inform a medicinal chemistry program that successfully identified potent and selective inhibitors. nih.govnih.gov This structure-guided approach allowed for the targeted modification of the triazolopyrimidine scaffold to optimize interactions within the enzyme's binding pocket. nih.gov Similarly, a rational approach was employed to design new anti-plasmodium agents by making specific modifications to the triazolopyrimidine scaffold based on known pharmacophores of antimalarial drugs. researchgate.netresearchgate.net In another example, new pyrazolo[4,3-e] nih.govnih.govelsevierpure.comtriazolopyrimidine derivatives were designed as kinase inhibitors, with molecular docking suggesting their binding at the ATP binding site of the epidermal growth factor receptor (EGFR). mdpi.com

Molecular Hybridization: Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a multi-target profile. This strategy has been effectively used with the triazolopyrimidine core. For instance, novel triazolopyrimidine hybrids have been designed and synthesized as multitarget anticancer agents by incorporating fragments known to enhance anticancer activity. nih.govrsc.org One study reported the synthesis of four series of triazolopyrimidine compounds hybridized with other scaffolds, leading to the identification of a compound with potent inhibitory activity against EGFR, HER-2, TOP-II, and aromatase. nih.govrsc.org Another approach involved creating hybrids of nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine and a hydrazine (B178648) fragment, which resulted in compounds with significant antiproliferative effects against various cancer cell lines. nih.gov The design of these hybrids is often based on the understanding that enzymes like EGFR, Her-2, and TOP-II have ATP active sites that can be targeted by the triazolopyrimidine scaffold, which acts as a bioisostere for adenine. nih.gov

Bioisosteric Replacement Studies (e.g., as Purine Surrogates)

Bioisosteric replacement is a key strategy in medicinal chemistry where an atom or group of atoms is exchanged for another with similar physical or chemical properties to enhance potency, selectivity, or metabolic stability. cambridgemedchemconsulting.comnih.gov The nih.govnih.govelsevierpure.comtriazolo[1,5-a]pyrimidine (TP) ring system is isoelectronic with the purine heterocycle, making it an excellent candidate for use as a purine surrogate in drug design. nih.govnih.govmdpi.com

This resemblance has prompted numerous studies to investigate TP derivatives as replacements for purines in various contexts. nih.govnih.gov The strategy is based on the hypothesis that the TP core can mimic the interactions of the natural purine base with its biological target. nih.gov This has been particularly explored in the development of kinase inhibitors, where the scaffold can occupy the ATP binding site similarly to adenine. nih.gov

However, direct replacement does not always lead to improved or even maintained activity, highlighting the subtle yet critical differences between the scaffolds. A study on PfDHODH inhibitors performed bioisosteric morphing of the triazolopyrimidine core to understand the minimum pharmacophore required for activity. nih.gov The key findings are summarized in the table below.

Table 2: Bioisosteric Replacement of the nih.govnih.govelsevierpure.comTriazolo[1,5-a]pyrimidine Core and its Effect on PfDHODH Inhibition

Original ScaffoldBioisosteric ReplacementEffect on Activity (vs. Triazolopyrimidine)Inference
nih.govnih.govelsevierpure.comTriazolo[1,5-a]pyrimidineImidazo[1,2-a]pyrimidine (B1208166)Well-tolerated; slightly reduced or enhanced binding depending on other substituents.The N1 and N8 atoms of the purine core are not essential for this specific target.
nih.govnih.govelsevierpure.comTriazolo[1,5-a]pyrimidineTriazolo[1,5-a]pyridine~100-fold reduction in binding affinity.The pyrimidine nitrogen N5 plays a pivotal role in activity.
nih.govnih.govelsevierpure.comTriazolo[1,5-a]pyrimidinePyrazolo-[1,5-a]pyrimidine~8.5-fold reduction in activity.The N4 nitrogen in the five-membered triazole ring is important for enzyme inhibition.
nih.govnih.govelsevierpure.comTriazolo[1,5-a]pyrimidinePurine~9-fold less active.The precise arrangement of nitrogens in the triazolopyrimidine scaffold is superior to purine for this target.

These studies demonstrate that while the triazolopyrimidine scaffold is a valid purine bioisostere, its specific electronic and structural properties can offer advantages over the natural heterocycle for certain targets. nih.gov The strategic replacement of the core scaffold is a powerful tool to probe the key interactions necessary for biological activity and to optimize lead compounds. nih.gov

Future Research Directions and Unexplored Avenues in 6 Chloro 1 2 3 Triazolo 1,5 a Pyrimidine Chemistry

Development of Novel and More Efficient Synthetic Routes

The synthesis of the nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine core is well-established, typically involving the cyclocondensation of 3-amino-1,2,4-triazole derivatives with 1,3-dicarbonyl compounds or their equivalents. researchgate.netresearchgate.net However, future research will likely focus on developing more sustainable, efficient, and versatile synthetic methodologies.

Key areas for development include:

Catalyst-Free and Eco-Friendly Methods: Recent advancements have demonstrated the potential of microwave-mediated, catalyst-free synthesis for related triazolopyridines, which could be adapted for TPs. mdpi.com These methods offer advantages such as shorter reaction times and reduced environmental impact. mdpi.com

Multi-Component Reactions (MCRs): Biginelli-like three-component reactions have been effectively used to generate libraries of TP derivatives, offering a rapid and efficient pathway from simple, commercially available starting materials. nih.govacs.org Future work could expand the scope of these MCRs to introduce greater molecular diversity.

Flow Chemistry: The transition from batch to continuous flow synthesis presents an opportunity for improved control over reaction parameters, enhanced safety, and easier scalability. This is particularly relevant for producing key intermediates like 6-chloro- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine.

Novel Catalytic Systems: While copper-catalyzed methods for forming the triazole ring have been reported, exploration of other transition metal catalysts or organocatalysts could lead to milder reaction conditions and broader functional group tolerance. researchgate.netorganic-chemistry.org For instance, iodine-mediated oxidative cyclization offers an environmentally benign and scalable approach to related fused 1,2,4-triazoles. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Triazolo[1,5-a]pyrimidine and Related Scaffolds
MethodologyKey FeaturesPotential Advantages for Future ResearchReference
Classical CyclocondensationReaction of aminotriazoles with β-dicarbonyls.Well-established, reliable for basic scaffolds. researchgate.netresearchgate.net
Biginelli-Like MCRThree-component reaction of aldehydes, β-dicarbonyls, and aminotriazoles.High efficiency, diversity-oriented synthesis. nih.govacs.org
Microwave-Mediated SynthesisUse of microwave irradiation to accelerate reaction.Rapid, catalyst-free, eco-friendly. mdpi.com
Iodine-Mediated Oxidative CyclizationUses I2/KI for N-N bond formation.Environmentally benign, scalable. organic-chemistry.org
Copper-Catalyzed CyclizationSequential N-C and N-N bond formation using a copper catalyst.Tolerates a wide range of functional groups. researchgate.netorganic-chemistry.org

Advanced Mechanistic Elucidation of Biological Actions in Preclinical Models

Derivatives of the nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine scaffold exhibit a wide array of biological activities, including anticancer, antibacterial, and antiviral properties. epa.govnih.gov A significant future direction is the use of advanced preclinical models and techniques to move beyond preliminary activity screening and achieve a detailed mechanistic understanding of how these compounds function at a molecular level.

Target Deconvolution: While some targets are known, such as tubulin for certain anticancer derivatives or the influenza virus polymerase, the precise molecular interactions often remain to be fully characterized. acs.orgnih.gov Future studies should employ techniques like chemical proteomics, thermal shift assays, and photo-affinity labeling to identify and validate direct binding partners.

In-depth Cellular Assays: Research on a triazolopyrimidine-based P-glycoprotein (P-gp) inhibitor, WS-716, has shown its ability to reverse multidrug resistance in cancer cells by directly binding to P-gp and inhibiting its efflux function. nih.gov Preclinical studies revealed it induced apoptosis and cell cycle arrest at the G2/M phase. nih.gov Similarly, antibacterial TPs have been found to target cell-wall biosynthesis. nih.gov Future work should expand on these findings using patient-derived xenograft (PDX) models and 3D spheroid cultures to better mimic the in vivo tumor microenvironment and investigate resistance mechanisms. nih.gov

Structural Biology: Obtaining co-crystal structures of TP derivatives with their protein targets, as has been done for other kinase inhibitors, is crucial. nih.gov This structural information provides invaluable insights into the binding mode and the structure-activity relationship (SAR), guiding the design of more potent and selective next-generation compounds.

Expansion of Applications in Emerging Areas of Chemical Biology and Materials Science

While the primary focus for TPs has been medicinal and agrochemical applications, the unique chemical properties of the 6-chloro- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine scaffold make it suitable for exploration in other scientific fields. researchgate.netresearchgate.net

Chemical Biology Probes: The scaffold's ability to be functionalized makes it an excellent candidate for developing chemical probes to study biological pathways. For example, TP derivatives have been developed as inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the STING innate immunity pathway. nih.gov These can be further developed into fluorescently-tagged or biotinylated probes to visualize enzyme activity and localization in cells.

Materials Science: The fused heterocyclic system, with its multiple nitrogen atoms, offers potential for applications in materials science. The aromatic, electron-deficient nature of the ring system could be exploited in the design of organic semiconductors, charge-transport materials, or components of organic light-emitting diodes (OLEDs). The chlorine atom at the 6-position is a key site for C-C coupling reactions (e.g., Sonogashira coupling), allowing for the synthesis of extended π-conjugated systems with tailored electronic and photophysical properties. researchgate.net There is also historical use of TPs in photography, suggesting light-sensitive properties worth reinvestigating with modern materials science techniques. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and can be powerfully applied to the nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine class. nih.govpremierscience.com These computational tools can accelerate the design-make-test-analyze cycle, leading to more rapid identification of optimized compounds.

Predictive Modeling: AI/ML algorithms, particularly deep neural networks and graph neural networks, can be trained on existing data to predict the biological activity, pharmacokinetic properties (ADME), and potential toxicity of novel TP derivatives before they are synthesized. astrazeneca.commdpi.com This allows researchers to prioritize the most promising candidates, saving time and resources. astrazeneca.com

De Novo Design: Generative AI models can design entirely new molecules based on the TP scaffold, optimized for specific properties such as high affinity for a biological target and favorable drug-like characteristics. premierscience.com

High-Throughput Virtual Screening: Machine learning can enhance virtual screening of large compound libraries to identify new hits with the TP core, improving the success rate compared to traditional methods. nih.govmednexus.org

Table 2: Application of AI/ML in Triazolopyrimidine Research
AI/ML ApplicationObjectivePotential ImpactReference
Predictive Modeling (QSAR)Forecast biological activity and ADMET properties.Reduces number of synthesized compounds; prioritizes lead candidates. astrazeneca.commdpi.com
Generative ModelsDesign novel TP derivatives with desired properties.Expands explorable chemical space; innovates beyond known structures. premierscience.com
High-Throughput Virtual Screening (HTVS)Identify new TP-based hits from large virtual libraries.Increases efficiency and hit rate of initial screening campaigns. nih.govmednexus.org
Transfer LearningApply knowledge from large, early-stage datasets to improve predictions on smaller, more complex later-stage datasets.Enhances predictive accuracy where experimental data is scarce. astrazeneca.com

Addressing Challenges in Synthetic Accessibility and Scalability for Research Purposes

For any compound to be widely useful in research, its synthesis must be accessible and scalable. While many routes to TPs exist, challenges related to cost, yield, and purification for specific derivatives can hinder broader investigation.

Future research should focus on:

Cost-Effective Starting Materials: Identifying and validating synthetic routes that utilize inexpensive and readily available precursors is essential for making TP derivatives more accessible for academic and exploratory research. nih.gov

Robust and Scalable Reactions: Methods like the I2/KI-mediated synthesis and certain microwave-assisted protocols have been noted for their scalability. mdpi.comorganic-chemistry.org Further optimization of these and other reactions to ensure they are reproducible and high-yielding on a larger scale (gram-scale and beyond) is a critical next step. mdpi.com

Purification Strategies: Developing simplified purification protocols, such as crystallization-induced purification or employing solid-phase extraction techniques, can significantly reduce the time and cost associated with obtaining high-purity compounds for biological testing.

Exploration of Underexplored Isomers and Analogues of thenih.govresearchgate.netresearchgate.netTriazolo[1,5-a]pyrimidine Scaffold

The vast majority of research has concentrated on the nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine isomer. researchgate.net However, several other isomeric forms exist, such as the [1,5-c], [4,3-a], and [4,3-c] systems, which remain significantly less explored. researchgate.net

Isomer Synthesis and Evaluation: A systematic effort to develop reliable synthetic routes to these less-common isomers is needed. This would open up entirely new areas of chemical space for biological screening. For instance, pyrazolo[4,3-e] nih.govresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine derivatives have been investigated as potent and selective adenosine (B11128) receptor antagonists and CDK2 inhibitors. rsc.orgunife.it

Novel Analogues: While the TP scaffold itself is valuable, exploring it as a bioisostere for other heterocyclic systems or functional groups remains a fruitful area. nih.gov It has been successfully used as a surrogate for the purine (B94841) ring system in various contexts. nih.govnih.gov Future work could investigate its potential to mimic other important pharmacophores, leading to the discovery of compounds with novel mechanisms of action.

Structure-Activity Relationship (SAR) Studies: As new analogues and isomers are synthesized, comprehensive SAR studies will be crucial. This involves systematically modifying different positions on the heterocyclic core and evaluating the impact on biological activity, providing a roadmap for future design efforts. nih.govacs.org

Q & A

Q. What are the most efficient synthetic routes for 6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions impact yield?

The compound can be synthesized via multi-component reactions using 5-amino-1,2,4-triazole, aldehydes, and ethyl 3-oxohexanoate under solvent-free fusion conditions with catalytic dimethylformamide (DMF). Key steps include:

  • Fusion of reactants at high temperature (10–12 minutes) followed by methanol addition to precipitate the product .
  • Purification via ethanol crystallization, yielding solids with high purity (melting point: 205–207°C) . Reaction optimization (e.g., solvent choice, temperature control) is critical to achieving yields >80%.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Standard characterization includes:

  • FT-IR : Identification of C=N (1600–1650 cm⁻¹), C-Cl (600–800 cm⁻¹), and triazole/pyrimidine ring vibrations .
  • NMR : 1^1H NMR (δ 8.8–9.0 ppm for aromatic protons) and 13^13C NMR (δ 150–160 ppm for triazole carbons) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 533 for derivatives) and fragmentation patterns confirm molecular weight .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, Cl content) .

Q. What biological activities have been reported for triazolo[1,5-a]pyrimidine derivatives?

While direct data on the 6-chloro derivative is limited, structurally related compounds exhibit:

  • Antitumor activity : Inhibition of kinase enzymes via triazole-pyrimidine scaffold interactions .
  • Antifungal activity : Disruption of fungal cell membranes through halogen-substituted aromatic systems .
  • Cannabinoid receptor modulation : Derivatives with chloro-substituents show CB2 receptor binding (e.g., IC₅₀ values <1 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of 6-chloro-triazolo[1,5-a]pyrimidine derivatives for targeted bioactivity?

SAR strategies include:

  • Substituent positioning : Chlorine at position 6 enhances electrophilicity, improving receptor binding .
  • Heterocyclic fusion : Adding pyridine or thiazole rings modulates solubility and bioavailability .
  • Functional group variation : Carboxamide or sulfanyl groups at position 7 improve metabolic stability . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs .

Q. What crystallographic insights exist for triazolo[1,5-a]pyrimidine derivatives, and how do they inform molecular design?

X-ray studies reveal:

  • Planar triazole-pyrimidine cores : Facilitate π-π stacking in protein binding pockets .
  • Chlorine substituent effects : The 6-chloro group induces torsional angles (e.g., 5–10°) that optimize hydrophobic interactions .
  • Hydrogen-bond networks : N-H and C=O groups stabilize crystal packing, relevant to solid-state formulation .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Contradictions arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

  • Multi-technique validation : Cross-reference NMR with X-ray crystallography or high-resolution mass spectrometry (HRMS) .
  • Dynamic NMR experiments : Resolve tautomeric equilibria (e.g., triazole ring proton exchange) by varying temperature .
  • Computational modeling : Density functional theory (DFT) predicts chemical shifts (e.g., B3LYP/6-311+G(d,p)) .

Q. What role does this compound play in synthesizing polycyclic heterocycles?

The compound serves as a bifunctional synthon:

  • Cyclization reactions : Reacts with α-bromoketones to form imidazo-triazolopyrimidines .
  • Nucleophilic substitution : Chlorine displacement by amines or thiols generates diverse derivatives (e.g., 6-amino or 6-sulfanyl analogs) .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic substituents .

Q. How can computational methods predict the physicochemical properties of 6-chloro-triazolo[1,5-a]pyrimidine derivatives?

Tools like COSMO-RS or Schrödinger’s QikProp estimate:

  • LogP : Chlorine increases hydrophobicity (experimental LogP ~2.5) .
  • pKa : Triazole N-H groups exhibit pKa ~6.5, affecting ionization in physiological conditions .
  • Solubility : DMF or DMSO enhances solubility (>10 mg/mL) for in vitro assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.